
5-(Pyridin-2-yl)penta-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-2-yl)penta-2,4-dienal is an organic compound that features a pyridine ring attached to a penta-2,4-dienal moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)penta-2,4-dienal can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with a suitable diene precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as distillation or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyridin-2-yl)penta-2,4-dienal undergoes various types of chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-(Pyridin-2-yl)penta-2,4-dienoic acid.
Reduction: 5-(Pyridin-2-yl)penta-2,4-dienol.
Substitution: 5-(2-Bromopyridin-2-yl)penta-2,4-dienal.
Aplicaciones Científicas De Investigación
5-(Pyridin-2-yl)penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dendrimers and polymers.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Pyridin-2-yl)penta-2,4-dienal involves its interaction with various molecular targets and pathways. For instance, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, such as the Michael addition, where the compound facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds .
Comparación Con Compuestos Similares
Similar Compounds
5-(Pyridin-2-yl)penta-2,4-dienoic acid: An oxidized form of 5-(Pyridin-2-yl)penta-2,4-dienal.
5-(Pyridin-2-yl)penta-2,4-dienol: A reduced form of this compound.
5-(2-Bromopyridin-2-yl)penta-2,4-dienal: A halogenated derivative of this compound.
Uniqueness
This compound is unique due to its conjugated diene system and the presence of a pyridine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .
Propiedades
Número CAS |
153775-85-0 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
5-pyridin-2-ylpenta-2,4-dienal |
InChI |
InChI=1S/C10H9NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h1-9H |
Clave InChI |
QPRHBTFCEFQAQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
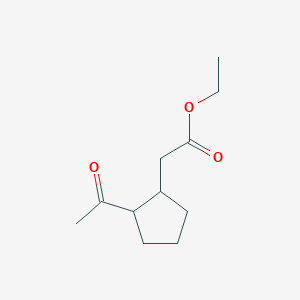
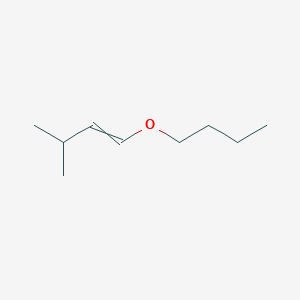
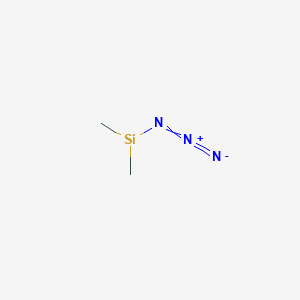
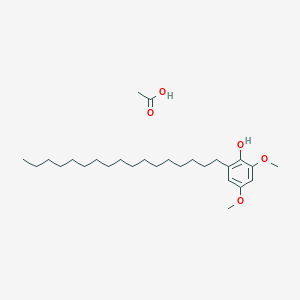
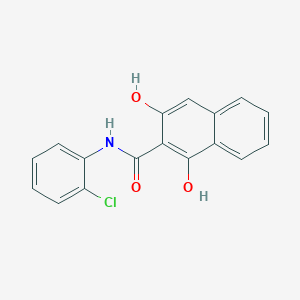
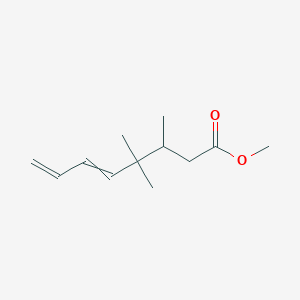
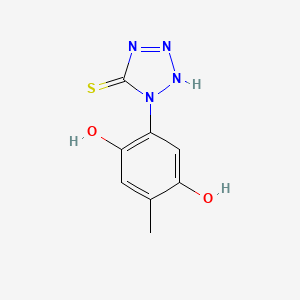

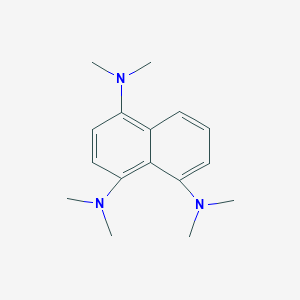
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
